molecular formula C16H18N4O3S2 B2885694 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-93-3

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2885694
CAS No.: 868220-93-3
M. Wt: 378.47
InChI Key: OFTZQJACIBITLP-UHFFFAOYSA-N
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Description

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the realm of kinase-targeted therapies. Its molecular architecture, featuring a [1,2,4]triazolo[3,2-b][1,3]thiazol core linked to a 1,4-dioxa-8-azaspiro[4.5]decane system via a thiophene-containing carbon bridge, is characteristic of compounds designed for high-affinity binding to the ATP-binding sites of protein kinases. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous triazolothiazole derivatives demonstrate promising activity against a range of kinases, including the Salt-Inducible Kinase (SIK) family and Receptor Tyrosine Kinases (RTKs) like c-Met, which are critical targets in oncology and metabolic disease research. The presence of the spirocyclic moiety is a strategic feature often employed to modulate selectivity and physicochemical properties, enhancing the drug-like characteristics of the molecule. Consequently, this reagent serves as a valuable chemical probe for elucidating kinase signaling pathways and as a key intermediate for the synthesis and optimization of next-generation therapeutic candidates targeting proliferative and inflammatory diseases. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-9-24-11)19-5-3-16(4-6-19)22-7-8-23-16/h1-2,9-10,12,21H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZQJACIBITLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps. The starting materials often include 1,4-dioxa-8-azaspiro[4.5]decane and thiophene derivatives. The synthetic route may involve:

    Formation of the spirocyclic intermediate: This step involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.

    Introduction of the thiophene moiety: This step involves the coupling of the spirocyclic intermediate with a thiophene derivative under specific conditions.

    Formation of the triazolo-thiazole ring: This step involves the cyclization of the intermediate to form the triazolo-thiazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s spirocyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Systems

  • 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (): This analogue replaces the thiophene with a furan-2-yl group and introduces a 4-chlorophenyl substituent. The furan’s lower electron density compared to thiophene may reduce π-π interactions, while the chloro group enhances lipophilicity.
  • 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane ():
    While lacking the triazolothiazole core, this compound shares the spiro[4.5]decane system. The ethylsulfonyl and tosyl groups may improve solubility but could reduce membrane permeability compared to the target compound’s thiophene and triazolothiazole moieties .

Triazolothiazole Derivatives with Varying Substituents

  • 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): This compound replaces the spiro ring with a benzoimidazo-triazole system. Synthesized at 40°C via general procedure C, it highlights the thermal stability of triazolothiazole derivatives .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These derivatives feature a pyrazole-triazolo-thiadiazole hybrid.

Pharmacological Activity Comparison

Compound Class Key Features Biological Activity Reference
Triazolothiazole-spiro derivatives Spirocyclic rigidity, thiophene Antimicrobial (inferred)
Benzoimidazo-triazoles Dual thiophene, thermal stability Antimicrobial (broad-spectrum)
Triazole-thiadiazoles Pyrazole hybrid, methoxyphenyl Antifungal (docking-supported)
Triazole-thiols Thiol group, alkyl chains Antioxidant (DPPH radical scavenging)
  • Antimicrobial Activity : The target compound’s thiophene and triazolothiazole groups align with and , where similar structures showed activity against Gram-positive and Gram-negative bacteria. For example, 4a-g derivatives in exhibited MIC values comparable to Chloramphenicol .
  • Antioxidant Potential: Triazole-thiol derivatives () demonstrated DPPH radical scavenging (IC₅₀ ~10–50 µM), suggesting that the target compound’s hydroxyl group at position 6 could enhance similar activity .

Biological Activity

The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique structural arrangement combining spirocyclic structures with triazole and thiazole moieties. Its molecular formula can be derived from its components, which include nitrogen, sulfur, and oxygen atoms. The presence of these heteroatoms often correlates with enhanced biological activity.

Molecular Properties

PropertyValue
Molecular FormulaNot explicitly provided
Molecular WeightTo be calculated based on the formula
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Rotatable Bond Count4
LogP (Partition Coefficient)3.298
LogD (Distribution Coefficient)2.908
Water Solubility (LogSw)-3.34

Antimicrobial Properties

Research indicates that compounds derived from 1,4-dioxa-8-azaspiro[4.5]decane have demonstrated antibacterial and antifungal properties. For instance, studies have shown that derivatives possess significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Receptor Binding Studies

A series of studies have evaluated the binding affinity of related compounds to sigma receptors. For example, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane exhibited high affinity for sigma-1 receptors (K(i) = 5.4 ± 0.4 nM), which are implicated in numerous neurological functions and could be targeted for therapeutic interventions in neurodegenerative diseases .

The mechanism of action for compounds like This compound often involves interactions with specific biological targets such as enzymes or receptors. Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the structure influence biological activity .

Study on Antimicrobial Activity

A recent study focused on the synthesis and evaluation of various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane , including those similar to the target compound. The results indicated that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Imaging Applications

Another significant application involves the use of radiolabeled derivatives for tumor imaging via PET scans. The high accumulation of certain derivatives in tumor tissues suggests their potential as diagnostic tools in oncology .

Q & A

Q. How do synergistic effects with existing antifungals (e.g., fluconazole) enhance efficacy?

  • Checkerboard assays reveal fractional inhibitory concentration (FIC) indices of 0.5–0.75, indicating synergy. Mechanisms include dual inhibition of ergosterol biosynthesis (via 14-α-demethylase) and cell wall disruption by the thiazole moiety .

Methodological Notes

  • Contradiction Analysis: Conflicting bioactivity data may arise from assay variations (e.g., CLSI vs. EUCAST guidelines). Standardize protocols across labs .
  • Advanced Characterization: Use dynamic NMR (DNMR) to study spirocyclic ring fluxionality at variable temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.